![molecular formula C10H9ClO2 B3394263 6-Chloro-7-methyl-chroman-4-one CAS No. 102541-24-2](/img/structure/B3394263.png)
6-Chloro-7-methyl-chroman-4-one
Overview
Description
6-Chloro-7-methyl-chroman-4-one is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds .
Synthesis Analysis
Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds . This review focuses on the major synthetic methods of preparation reported on chroman-4-one derivatives from 2016 to 2021 .Molecular Structure Analysis
The chroman-4-one framework is a fusion of benzene nucleus (ring A) with dihydropyran (ring B) which relates to chromane, chromene, chromone and chromenone . The absence of C2-C3 double bond of chroman-4-one skeleton makes a minor difference from chromone and associated with diverse biological activities .Chemical Reactions Analysis
Chroman-4-one acts as a building block in medicinal chemistry for isolation, designing and synthesis of novel lead compounds . Due to poor yield in the case of chemical synthesis and expensive isolation procedure from natural compounds, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs .Physical And Chemical Properties Analysis
The empirical formula of 6-Chloro-7-methyl-chroman-4-one is C10H9ClO2 . Its molecular weight is 219.62 .Scientific Research Applications
Palladium Detection
6-Chloro-7-methyl-chroman-4-one derivatives are useful in the spectrophotometric determination of palladium. Kaur et al. (2022) found that 6-Chloro-3-hydroxy-7-methyl-2-(2’-furyl)-4H-chromen-4-one forms a sensitive yellow complex with palladium in sodium bicarbonate solution, allowing for accurate palladium quantification in various samples, including Pd-charcoal catalysts, alloys, and water, showcasing its potential in analytical chemistry applications Kaur, Agnihotri, & Agnihotri, 2022.
Synthetic Utility in Organic Chemistry
Bello et al. (2010) demonstrated the utility of methyl 4-chloro-2-butynoate, a related chlorochromanone, in synthesizing a variety of substituted chromenes and quinolines through a modified Morita-Baylis-Hillman reaction. This showcases the role of chlorochromanones in facilitating the synthesis of complex organic structures, highlighting their importance in drug development and material science Bello, Ruíz-Rodríguez, Albericio, Ramón, & Lavilla, 2010.
Fluorescent Borondifluoride Complexes
Singh et al. (2013) explored the synthesis and characterization of luminescent N,O-chelated chroman-BF2 complexes derived from 6-Chloro-7-methyl-chroman-4-one. These complexes exhibit significant fluorescence, making them of interest for applications in optical materials and fluorescent probes Singh, Yadav, Gupta, Pandey, & Pandey, 2013.
Bioactive Compounds Synthesis
Recent advances in the chemistry of chroman-4-one derivatives, as reviewed by Emami and Ghanbarimasir (2015), illustrate the chroman-4-one scaffold's critical role in drug discovery. This includes the synthesis of bioactive compounds with potential therapeutic applications, underlining the importance of 6-Chloro-7-methyl-chroman-4-one and its derivatives in medicinal chemistry Emami & Ghanbarimasir, 2015.
Mechanism of Action
Target of Action
Chroman-4-one, a structurally similar compound, has been reported to exhibit a wide range of pharmacological activities . It’s important to note that the absence of a double bond in chromanone between C-2 and C-3 shows a minor difference from chromone but exhibits significant variations in biological activities .
Mode of Action
Chroman-4-one analogs have been shown to display antiparasitic activity by targeting pteridine reductase-1 . More research is needed to elucidate the specific interactions of 6-Chloro-7-methyl-chroman-4-one with its targets.
Biochemical Pathways
Chroman-4-one analogs have been associated with diverse biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Chroman-4-one analogs have been associated with various biological activities such as anticancer, antidiabetic, antioxidant, antimicrobial, and anti-inflammatory effects . These effects suggest that 6-Chloro-7-methyl-chroman-4-one may have similar potential therapeutic applications.
Safety and Hazards
It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling 6-Chloro-7-methyl-chroman-4-one . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
properties
IUPAC Name |
6-chloro-7-methyl-2,3-dihydrochromen-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO2/c1-6-4-10-7(5-8(6)11)9(12)2-3-13-10/h4-5H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABNQLTZOCRGBPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=O)CCO2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-7-methyl-chroman-4-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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